molecular formula C26H20N2O6 B2941569 (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887892-30-0

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2941569
CAS No.: 887892-30-0
M. Wt: 456.454
InChI Key: CFKZKNGBAWSGIL-QBFSEMIESA-N
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Description

This compound features a benzofuran core substituted with a (Z)-configured acrylamido group linked to a benzo[d][1,3]dioxol-5-yl moiety and an N-(2-methoxyphenyl)carboxamide. Its synthesis typically involves coupling reactions using HATU/DIPEA in DMF, followed by HPLC purification to achieve >95% purity . Structural confirmation is performed via ¹H NMR, ¹³C NMR, and HRMS.

Properties

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c1-31-20-9-5-3-7-18(20)27-26(30)25-24(17-6-2-4-8-19(17)34-25)28-23(29)13-11-16-10-12-21-22(14-16)33-15-32-21/h2-14H,15H2,1H3,(H,27,30)(H,28,29)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKZKNGBAWSGIL-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed exploration of the biological activity of this compound, including its anti-cancer properties, neuroprotective effects, and other relevant findings from recent research.

Chemical Structure and Properties

The compound is characterized by several significant structural features:

  • Benzofuran Core : A fused bicyclic structure known for diverse biological activities.
  • Acrylamide Group : Enhances reactivity and potential interactions with biological targets.
  • Benzo[d][1,3]dioxole Moiety : Contributes to the compound's pharmacological properties.

The molecular formula of the compound is C26H20N2O5C_{26}H_{20}N_{2}O_{5}, with a molecular weight of 440.4 g/mol. Its solubility in organic solvents facilitates its use in various biological assays.

1. Anti-Cancer Properties

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to the anti-cancer activity of this compound:

CompoundCell LineIC50 (µM)Mechanism of Action
(Z)-3...MCF-7 (breast cancer)10VEGFR inhibition
(Z)-3...HeLa (cervical cancer)5P-glycoprotein inhibition

These results indicate that the compound may inhibit angiogenesis and reduce chemoresistance by modulating vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) and P-glycoprotein activity.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease. In vitro studies indicated that certain derivatives could significantly reduce Aβ42 aggregation:

  • Maximum Inhibition : Observed at concentrations around 25 µM.
  • Mechanism : Electron microscopy confirmed the ability of these compounds to modulate fibrillogenesis effectively.

These findings suggest potential therapeutic applications for Alzheimer's disease through the modulation of amyloid aggregation pathways .

3. Other Biological Activities

In addition to its anti-cancer and neuroprotective effects, this compound has been explored for other biological activities:

  • Antioxidant Activity : The presence of dimethoxyphenyl groups may contribute to antioxidant properties.
  • Anti-inflammatory Potential : Structural analogs have shown promise as COX inhibitors, which could lead to analgesic effects in inflammatory conditions .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation in MCF-7 and HeLa cells.
  • Neuroprotection Research : Another study focused on the neuroprotective effects against Aβ-induced toxicity, demonstrating a reduction in neurodegeneration markers in treated neuronal cultures.
  • Structure-Activity Relationship (SAR) : Research into SAR indicated that specific structural modifications enhance biological activity, guiding future synthetic efforts in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules from the evidence, focusing on substituents, isomerism, and reported bioactivities.

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties/Bioactivity References
(Z)-3-(3-(Benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide Benzofuran (Z)-acrylamido, 2-methoxyphenyl Not explicitly stated Not explicitly stated High synthetic purity (>95%); structural analogs suggest metabolic activity
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Acrylamide (E)-acrylamide, 4-hydroxyphenethyl C₁₈H₁₇NO₃ 295.34 Anti-obesity: Inhibits adipocyte differentiation, suppresses FAS/PPAR-γ, reduces triglycerides
N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide Benzofuran 4-phenylbutanamido C₂₆H₂₂N₂O₅ 442.5 Structural analog with extended alkyl chain; no bioactivity data
N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide Benzofuran 2-chloropropanamido C₁₉H₁₅ClN₂O₅ 386.8 Chlorine substituent enhances electrophilicity; no bioactivity data
N-(Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide Furan Benzoylphenyl, 3-hydroxyphenyl C₂₄H₁₇NO₄ 383.4 Anti-hyperlipidemic activity; furan core vs. benzofuran

Key Comparisons

Core Structure Variations Benzofuran vs. This may influence binding affinity to hydrophobic pockets in biological targets . Acrylamide vs. Alkyl/Chloro Substituents: The (Z)-acrylamido group in the target compound contrasts with the 4-phenylbutanamido () or 2-chloropropanamido () groups. The rigid acrylamide linker may confer stereospecific interactions, while alkyl/chloro substituents alter lipophilicity and metabolic stability .

Isomerism and Bioactivity The (E)-isomer in demonstrates anti-obesity effects via PPAR-γ/FAS modulation. No direct bioactivity data for the Z-isomer are available, but isomer-dependent activity is well-documented in medicinal chemistry .

Therapeutic Implications

  • Anti-Obesity vs. Anti-Hyperlipidemic : ’s (E)-acrylamide derivative targets obesity via adipocyte differentiation inhibition, while ’s furan derivatives address hyperlipidemia. The target compound’s benzofuran-acrylamide hybrid structure may bridge these therapeutic areas, though experimental validation is needed .

Synthetic Methodology

  • All compounds share common synthetic routes (e.g., HATU-mediated amide coupling, HPLC purification), ensuring high purity (>95%) . Substituent-specific reagents (e.g., 2-methoxyphenylamine in the target compound) dictate functional group diversity.

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